
(2S)-2-methoxycyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methoxycyclopentan-1-one: is an organic compound with the molecular formula C6H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Synthesis from Cyclopentanone
Starting Material: Cyclopentanone
Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
Conditions: The reaction typically involves heating cyclopentanone with methanol in the presence of an acid catalyst. The acid facilitates the formation of the methoxy group at the 2-position of the cyclopentanone ring.
-
Enantioselective Synthesis
Starting Material: Racemic mixture of 2-methoxycyclopentanone
Reagents: Chiral catalysts or resolving agents
Conditions: Enantioselective synthesis involves using chiral catalysts to preferentially produce the (2S)-enantiomer. This method ensures high purity and specific stereochemistry.
Industrial Production Methods
Industrial production of (2S)-2-methoxycyclopentan-1-one often involves large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: Suitable for smaller quantities and high-purity requirements.
Continuous Flow Reactors: Ideal for large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed under mild conditions to avoid over-reduction.
Products: Reduction typically yields alcohols or alkanes.
-
Substitution
Reagents: Nucleophiles like amines or halides.
Conditions: Often carried out in the presence of a base to facilitate the substitution reaction.
Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Intermediates: (2S)-2-methoxycyclopentan-1-one is used as a building block in the synthesis of more complex chiral molecules.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology
Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its chiral nature.
Metabolic Pathways: It helps in understanding metabolic pathways involving cyclic ketones.
Medicine
Drug Development: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Activity: Research is ongoing to investigate its biological activity and potential therapeutic applications.
Industry
Flavor and Fragrance: The compound is used in the formulation of flavors and fragrances due to its pleasant odor.
Polymer Synthesis: It acts as a monomer or comonomer in the production of specialized polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-methoxycyclopentan-1-one depends on its specific application. In catalytic processes, it often acts as a ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-methoxycyclopentan-1-one: The enantiomer of (2S)-2-methoxycyclopentan-1-one, differing only in the spatial arrangement of atoms.
Cyclopentanone: The parent compound without the methoxy group.
2-methoxycyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
Chirality: The (2S)-enantiomer has specific stereochemistry, making it unique compared to its racemic mixture or the (2R)-enantiomer.
Reactivity: The presence of the methoxy group at the 2-position influences its reactivity and the types of reactions it can undergo.
Applications: Its unique structure makes it suitable for specific applications in asymmetric synthesis, biological studies, and industrial processes.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(2S)-2-methoxycyclopentan-1-one |
InChI |
InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
OLNNYNLMEOFPET-LURJTMIESA-N |
SMILES isomérico |
CO[C@H]1CCCC1=O |
SMILES canónico |
COC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


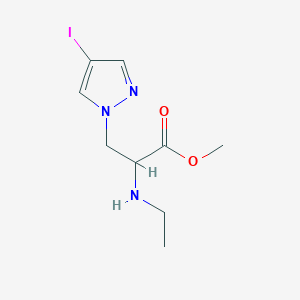
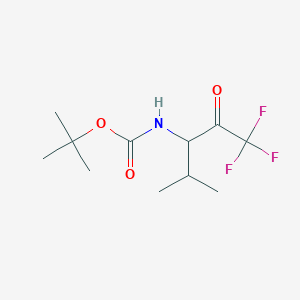
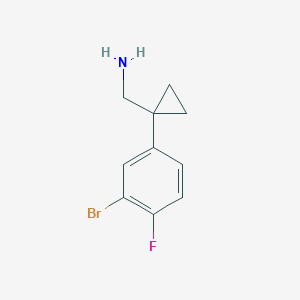
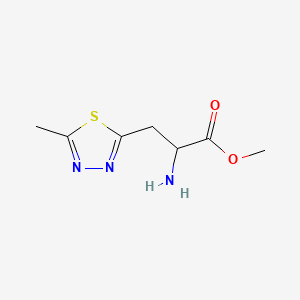
![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
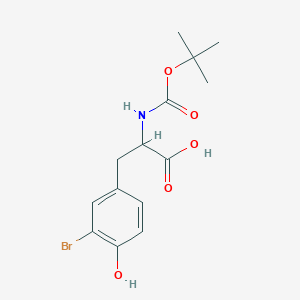
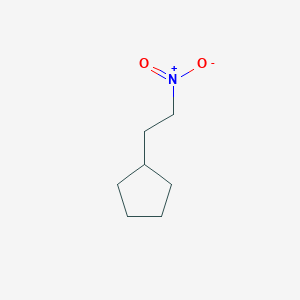
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
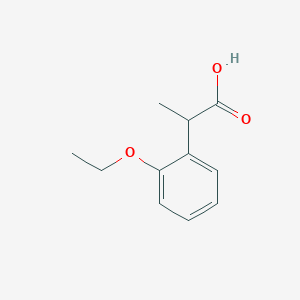


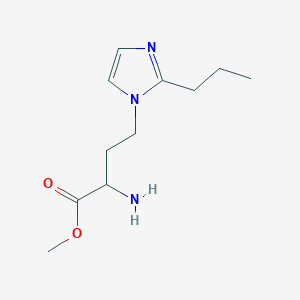
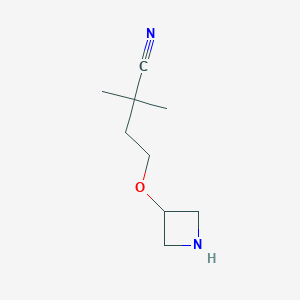
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
